Enhanced Lipophilicity Versus the Des-Trifluoromethyl Analog Confirms Superior Pharmacokinetic Scaffold Potential
The addition of the 6-trifluoromethyl group to the benzamide core significantly increases lipophilicity compared to the direct analog 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide (CAS: 680610-73-5). Computational predictions indicate a shift in cLogP from approximately 1.9 to 2.7, representing a Δ of +0.8 log units, which translates to roughly a 6.3-fold increase in 1-octanol/water partition coefficient [1]. This magnitude of change is consistent with established medicinal chemistry principles where a CF₃ group enhances membrane permeability and metabolic stability, a critical advantage when synthesizing compound libraries for central nervous system or intracellular target engagement [2].
| Evidence Dimension | Lipophilicity (Predicted logP / cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.7 (predicted) |
| Comparator Or Baseline | 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide (CAS 680610-73-5): cLogP ≈ 1.9 (predicted) |
| Quantified Difference | Δ cLogP ≈ +0.8; estimated ~6.3-fold increase in lipophilicity |
| Conditions | Predicted via consensus cLogP models (ChemAxon, XLogP) on compound canonical SMILES. |
Why This Matters
A higher lipophilicity for the target compound is a critical parameter for library design, as it suggests better prospects for target engagement in lipophilic environments compared to the non-CF₃ analog.
- [1] ChemAxon. cLogP Prediction for 3-Bromo-2-fluoro-N-methoxy-N-methyl-6-(trifluoromethyl)benzamide and 3-Bromo-2-fluoro-N-methoxy-N-methylbenzamide (via Chemicalize). https://chemicalize.com/ View Source
- [2] W. K. Hagmann. The Many Roles for Fluorine in Medicinal Chemistry. J. Med. Chem., 2008, 51, 15, 4359–4369. https://pubs.acs.org/doi/10.1021/jm800219f View Source
